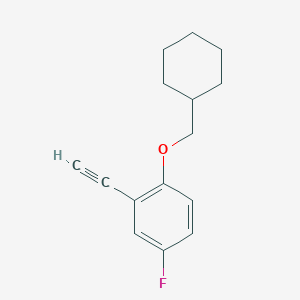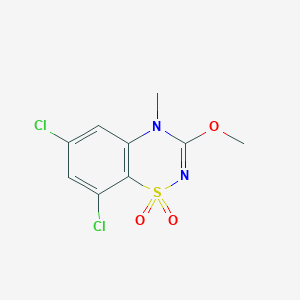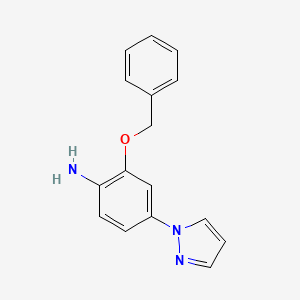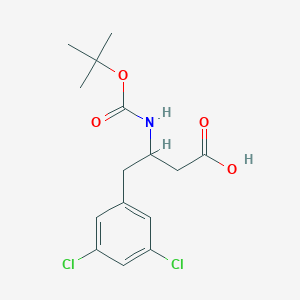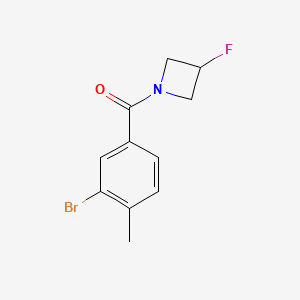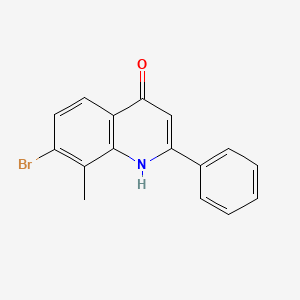
Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 2-position and a 2-methoxyphenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, which facilitates the formation of the pyrrole ring. The reaction is usually carried out under reflux conditions in ethanol as the solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions: Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
類似化合物との比較
Ethyl 3-(2-Methoxyphenyl)-2-butenoate: Another ester derivative with a similar structure but different reactivity and applications.
2-Methoxyphenylpyrrole: A simpler analog lacking the ester group, used in different chemical contexts.
Uniqueness: Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to its combination of a pyrrole ring with both an ester and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for diverse research applications.
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
ethyl 3-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)13-11(8-9-15-13)10-6-4-5-7-12(10)17-2/h4-9,15H,3H2,1-2H3 |
InChIキー |
ZUNZLCWFRZSXOP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


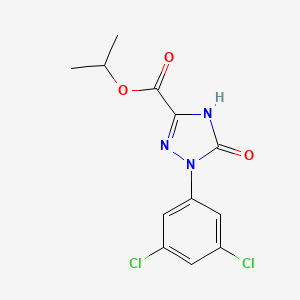
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)
![4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15340393.png)
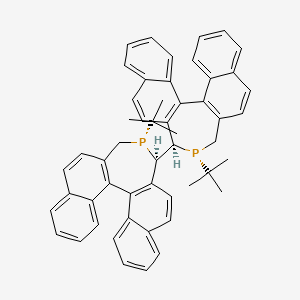

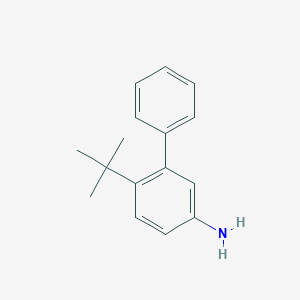
![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
